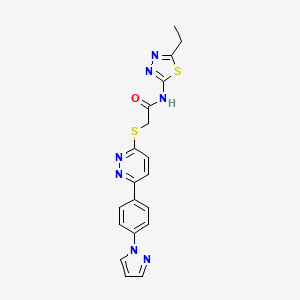![molecular formula C6H15NO2 B2692474 2-[(2-Hydroxypropyl)amino]propan-1-ol CAS No. 115893-42-0](/img/structure/B2692474.png)
2-[(2-Hydroxypropyl)amino]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(2-Hydroxypropyl)amino]propan-1-ol” is a chemical compound with the molecular formula C6H15NO2 and a molecular weight of 133.19 . It is an oil-like substance and is also known by its IUPAC name, 2-[(2-hydroxypropyl)amino]-1-propanol .
Molecular Structure Analysis
The molecular structure of “2-[(2-Hydroxypropyl)amino]propan-1-ol” consists of 23 bonds in total, including 8 non-H bonds, 4 rotatable bonds, 1 secondary amine (aliphatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .Physical And Chemical Properties Analysis
“2-[(2-Hydroxypropyl)amino]propan-1-ol” has a boiling point of 140°C (at a pressure of 12 Torr) and a density of 1.0129 g/cm3 (at 16°C) . Its pKa is predicted to be 14.72±0.10 .科学的研究の応用
Cardioselectivity and Beta-Adrenoceptor Affinity
Research has explored the affinity of various beta-adrenoceptor blocking agents, including compounds similar to 2-[(2-Hydroxypropyl)amino]propan-1-ol. A study by Rzeszotarski et al. (1979) synthesized and evaluated a series of compounds for their cardioselectivity and affinity towards beta-1 and beta-2-adrenoceptors, confirming substantial cardioselectivity in certain derivatives (Rzeszotarski et al., 1979).
Dendrimer Synthesis
Krishna et al. (2005) described a synthetic strategy for poly(ether imine) dendrimers originating from 3-amino-propan-1-ol. They utilized a new trifunctional monomer, 3-[bis-(3-hydroxypropyl)amino]propan-1-ol, in the divergent synthesis of dendrimers. These dendrimers showed non-toxic characteristics and are applicable in biological studies (Krishna et al., 2005).
High-Pressure Liquid Chromatography
Wilson et al. (1981) investigated the reverse-phase chromatographic behavior of peptides using a propan-1-ol buffer system. This study helped in understanding the chromatographic retention influenced by various parameters like temperature, pH, and solvent hydrophobicity (Wilson et al., 1981).
N-Heterocyclic Carbene-Organocatalyzed Polymerization
Bakkali-Hassani et al. (2018) explored the use of aminoalcohols, including 2-(methyl amino)ethanol, as initiators for N-heterocyclic carbene-organocatalyzed ring-opening polymerization. This approach yielded metal-free α-hydroxy-ω-amino telechelics based on polyaziridine (Bakkali-Hassani et al., 2018).
Ionic Liquid Synthesis
Shevchenko et al. (2017) synthesized hydroxylic ionic liquids containing nitrogenous centers with variable basicity. The study highlighted the properties of these ionic liquids, including low glass transition temperatures and high conductivity, which are significant in various applications (Shevchenko et al., 2017).
Peptide Synthesis
Research by Rosano et al. (1978) identified a new hydroxylated polyamine, 2-hydroxyspermidine, in Pseudomonas acidovorans, synthesizing it enzymatically from 2-hydroxyputrescine. This compound's synthesis and identification have implications in peptide and amino acid research (Rosano et al., 1978).
Hydroxyproline Determination in Biological Materials
Woessner (1961) presented a method for quantitatively determining hydroxyproline in biological materials, a technique essential for studying proteins and amino acids in various tissues (Woessner, 1961).
Safety And Hazards
特性
IUPAC Name |
1-(1-hydroxypropan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-5(4-8)7-3-6(2)9/h5-9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMBQWZVFYSZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Hydroxypropyl)amino]propan-1-ol | |
CAS RN |
115893-42-0 |
Source


|
| Record name | 2-[(2-hydroxypropyl)amino]propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-benzyl-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692394.png)

![Dimethyl 5-(4-tert-butylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2692396.png)
![Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester](/img/structure/B2692400.png)

![dimethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2692402.png)


![3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2692408.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-propylpropane-1-sulfonamide](/img/structure/B2692411.png)
